molecular formula C34H32F3N5O2 B15138232 (2P)-2-(isoquinolin-4-yl)-1-[(1s,3R)-3-(methylcarbamoyl)cyclobutyl]-N-{(1S)-1-[4-(trifluoromethyl)phenyl]butyl}-1H-benzimidazole-7-carboxamide

(2P)-2-(isoquinolin-4-yl)-1-[(1s,3R)-3-(methylcarbamoyl)cyclobutyl]-N-{(1S)-1-[4-(trifluoromethyl)phenyl]butyl}-1H-benzimidazole-7-carboxamide

Cat. No.: B15138232
M. Wt: 599.6 g/mol
InChI Key: FOWCQWSLGBHNCT-WWGLSMKPSA-N
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Description

CDD-1733 is a potent, non-covalent, and non-peptide inhibitor of the SARS-CoV-2 main protease (Mpro). It has an inhibition constant (K_i) of 12 nM and effectively inhibits Mpro variants including ΔP168, A173V, and the combined ΔP168/A173V . This compound has garnered significant attention due to its potential in combating COVID-19 by targeting the virus’s main protease.

Preparation Methods

The synthesis of CDD-1733 involves DNA-encoded chemical libraries (DECL) technology. This method allows for the rapid identification of potent inhibitors without extensive and time-consuming medicinal chemistry . The specific synthetic routes and reaction conditions for CDD-1733 are proprietary and not publicly disclosed. the general approach involves the use of affinity-based screening of a large library of DNA-encoded molecules to identify potent inhibitors.

Chemical Reactions Analysis

CDD-1733 undergoes various chemical reactions, primarily focusing on its interaction with the SARS-CoV-2 main protease. The compound is a non-covalent inhibitor, meaning it does not form a permanent bond with the protease. Instead, it binds reversibly, allowing for effective inhibition without permanent modification of the target enzyme . Common reagents and conditions used in these reactions include the protease itself and various buffers to maintain the appropriate pH and ionic strength for optimal binding.

Scientific Research Applications

Mechanism of Action

CDD-1733 exerts its effects by binding to the active site of the SARS-CoV-2 main protease. This binding prevents the protease from processing viral polyproteins, which are essential for viral replication . The molecular targets of CDD-1733 include the main protease itself and its various mutants. The pathways involved in its mechanism of action are primarily related to the inhibition of viral replication and the subsequent reduction in viral load.

Comparison with Similar Compounds

CDD-1733 is unique in its non-covalent and non-peptide nature, setting it apart from many other protease inhibitors that often rely on covalent binding or peptide-based structures . Similar compounds include other SARS-CoV-2 main protease inhibitors such as nirmatrelvir, remdesivir, and ritonavir . These compounds also target the viral protease but differ in their binding mechanisms and chemical structures. CDD-1733’s non-covalent binding offers advantages in terms of reversibility and reduced potential for off-target effects.

Properties

Molecular Formula

C34H32F3N5O2

Molecular Weight

599.6 g/mol

IUPAC Name

2-isoquinolin-4-yl-3-[3-(methylcarbamoyl)cyclobutyl]-N-[(1S)-1-[4-(trifluoromethyl)phenyl]butyl]benzimidazole-4-carboxamide

InChI

InChI=1S/C34H32F3N5O2/c1-3-7-28(20-12-14-23(15-13-20)34(35,36)37)41-33(44)26-10-6-11-29-30(26)42(24-16-22(17-24)32(43)38-2)31(40-29)27-19-39-18-21-8-4-5-9-25(21)27/h4-6,8-15,18-19,22,24,28H,3,7,16-17H2,1-2H3,(H,38,43)(H,41,44)/t22?,24?,28-/m0/s1

InChI Key

FOWCQWSLGBHNCT-WWGLSMKPSA-N

Isomeric SMILES

CCC[C@@H](C1=CC=C(C=C1)C(F)(F)F)NC(=O)C2=C3C(=CC=C2)N=C(N3C4CC(C4)C(=O)NC)C5=CN=CC6=CC=CC=C65

Canonical SMILES

CCCC(C1=CC=C(C=C1)C(F)(F)F)NC(=O)C2=C3C(=CC=C2)N=C(N3C4CC(C4)C(=O)NC)C5=CN=CC6=CC=CC=C65

Origin of Product

United States

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